molecular formula C11H23NO2Si2 B14346869 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole CAS No. 91210-73-0

1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole

Cat. No.: B14346869
CAS No.: 91210-73-0
M. Wt: 257.48 g/mol
InChI Key: KNNOZJCPRBEHGR-UHFFFAOYSA-N
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Description

1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole is an organic compound characterized by the presence of trimethylsilyl groups attached to a pyrrole ring. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole typically involves the reaction of 1-methylpyrrole with trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide under alkaline conditions . The reaction proceeds through the substitution of hydrogen atoms on the pyrrole ring with trimethylsilyl groups, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole involves its ability to act as a protecting group, temporarily shielding sensitive functional groups during chemical reactions. The trimethylsilyl groups provide steric hindrance, preventing unwanted side reactions and ensuring the desired transformation . The compound interacts with molecular targets through its trimethylsilyl groups, influencing various pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole is unique due to its specific arrangement of trimethylsilyl groups on a pyrrole ring. This configuration imparts distinct chemical properties, making it valuable in various applications. Its ability to act as a protecting group and its reactivity in different chemical reactions set it apart from other similar compounds .

Properties

CAS No.

91210-73-0

Molecular Formula

C11H23NO2Si2

Molecular Weight

257.48 g/mol

IUPAC Name

trimethyl-(1-methyl-5-trimethylsilyloxypyrrol-2-yl)oxysilane

InChI

InChI=1S/C11H23NO2Si2/c1-12-10(13-15(2,3)4)8-9-11(12)14-16(5,6)7/h8-9H,1-7H3

InChI Key

KNNOZJCPRBEHGR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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